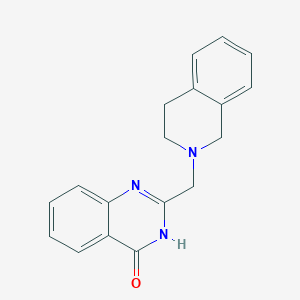
N-(2-chlorophenyl)-N'-6-quinoxalinylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-N'-6-quinoxalinylthiourea, commonly known as CQ, is a synthetic compound that has been widely studied for its potential applications in various fields of scientific research. CQ is a thiourea derivative that has a quinoxaline ring attached to it, making it a potent and versatile molecule.
Wirkmechanismus
The mechanism of action of CQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. CQ has been shown to inhibit the activity of kinases such as JAK2 and STAT3, which are involved in cell growth and proliferation. It also has anti-inflammatory properties and can modulate the immune response.
Biochemical and Physiological Effects:
CQ has been shown to have a variety of biochemical and physiological effects in cells and organisms. It can induce apoptosis, or programmed cell death, in cancer cells and inhibit the growth of tumors. It also has anti-inflammatory effects and can reduce the production of cytokines and chemokines that contribute to inflammation. In addition, CQ has been shown to have antiviral properties and can inhibit the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
CQ has several advantages as a tool for scientific research. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. It also has a wide range of biological activities, making it useful for investigating multiple pathways and processes. However, there are also limitations to using CQ in lab experiments. It can be toxic to cells at high concentrations, and its effects can be difficult to interpret due to its multiple targets and mechanisms of action.
Zukünftige Richtungen
There are several future directions for research on CQ. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Researchers are investigating ways to improve its efficacy and reduce its toxicity, as well as developing new derivatives with improved properties. Another area of interest is its role in inflammation and the immune response. CQ may have potential as a treatment for autoimmune diseases and other conditions characterized by chronic inflammation. Finally, there is interest in using CQ as a tool for investigating the mechanisms of various biological processes, such as cell growth and differentiation.
Synthesemethoden
CQ can be synthesized through a multi-step process involving the reaction of 2-chloroaniline with quinoxaline-6-carboxylic acid to form 2-chloro-N-(6-quinoxalinyl)aniline. This intermediate is then reacted with thiourea to form CQ. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions. The purity of CQ can be improved through recrystallization and further purification steps.
Wissenschaftliche Forschungsanwendungen
CQ has been extensively studied for its potential applications in various fields of scientific research. Its unique chemical structure and properties make it a valuable tool for investigating biological processes and developing new drugs. CQ has been used in studies on cancer, inflammation, and infectious diseases such as malaria and tuberculosis.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-quinoxalin-6-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4S/c16-11-3-1-2-4-12(11)20-15(21)19-10-5-6-13-14(9-10)18-8-7-17-13/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKVEQWPUUNZSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC2=CC3=NC=CN=C3C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-5-(1-naphthyl)-1,2,4-triazin-3-amine](/img/structure/B5966474.png)
![ethyl 2-({[6-chloro-2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5966476.png)
![ethyl 3-({[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)heptanoate](/img/structure/B5966497.png)
![1-(4-{4-[3-(4-hydroxyphenyl)-1-methylpropyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5966504.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,6-dimethoxynicotinamide](/img/structure/B5966521.png)

![1-methyl-2-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5966542.png)
![N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5966547.png)
![5-(dimethylamino)-2-{2-oxo-2-[3-(2-pyridinylmethoxy)-1-piperidinyl]ethyl}-3(2H)-pyridazinone](/img/structure/B5966554.png)

![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(4-methyl-1,3-thiazol-2-yl)ethanamine](/img/structure/B5966564.png)
![3-ethyl-2-[(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B5966567.png)
![1,1'-[1,3-phenylenebis(oxy-4,1-phenylene)]di(2,5-pyrrolidinedione)](/img/structure/B5966568.png)
![1-[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]-N-phenyl-3-piperidinamine](/img/structure/B5966577.png)